molecular formula C10H11ClO2 B1397782 3-Chloro-2-isopropoxybenzaldehyde CAS No. 894851-27-5

3-Chloro-2-isopropoxybenzaldehyde

Cat. No. B1397782
M. Wt: 198.64 g/mol
InChI Key: PDFSMSVNKDRYIJ-UHFFFAOYSA-N
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Description

3-Chloro-2-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 g/mol . This compound is used in various chemical reactions and can be purchased from several suppliers .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-isopropoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, an isopropoxy group, and a formyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.

Scientific Research Applications

Vasculoprotective Properties

3-Hydroxybenzaldehyde (3-HBA) , a related compound to 3-Chloro-2-isopropoxybenzaldehyde, has been studied for its vasculoprotective effects. It has demonstrated potential in preventing the migration and proliferation of vascular smooth muscle cells (VSMCs) and reducing inflammation in endothelial cells. It also showed promising results in various in vitro and in vivo models, suggesting its potential as a therapeutic agent for vascular diseases (Kong et al., 2016).

Neuroprotective and Cognitive Effects

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is another related compound with a pleasant aroma used in various industries. It has shown the ability to cross the blood-brain barrier, offering antioxidant and neuroprotective activities. Studies have indicated its potential in mitigating behavioral impairments, neurochemical deficits, and oxidative stress in models of Parkinson's disease. However, further research is needed to understand its complete range of effects (Dhanalakshmi et al., 2016).

Anti-Obesity and Metabolic Effects

2,4,6-Trihydroxybenzaldehyde (THB) has been evaluated for its anti-obesity effects. It showed significant potential in inhibiting adipogenesis and reducing weight gain in high-fat diet-induced obesity models. THB also demonstrated promising results in regulating serum levels of glucose, triglycerides, and cholesterol, highlighting its potential as a nutraceutical for preventing or treating obesity and related metabolic disorders (Kim et al., 2015).

Anti-Inflammatory Properties

3-Bromo-4,5-Dihydroxybenzaldehyde (BDB) , isolated from red algae, has been studied for its anti-inflammatory properties, particularly in conditions like atopic dermatitis. It showed effectiveness in suppressing symptoms and reducing proinflammatory cytokine production, suggesting its potential as a therapeutic strategy for allergic inflammation conditions (Kang et al., 2015).

Safety And Hazards

The safety and hazards associated with 3-Chloro-2-isopropoxybenzaldehyde are not specified in the available resources. It is recommended to handle this compound with appropriate safety measures, as with any chemical compound .

properties

IUPAC Name

3-chloro-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFSMSVNKDRYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-isopropoxybenzaldehyde

Synthesis routes and methods

Procedure details

MnO2 (4.86 g, 56.0 mmol) was added to a stirring solution of (3-chloro-2-isopropoxyphenyl)methanol (1.60 g, 8.00 mmol) in benzene (75 mL), under N2. After stirring for 48 h, the solution was filtered over diatomaceous earth, the pad was rinsed with CH2Cl2 (100 mL), and the solution was concentrated to a yellow oil. Purification by column chromatography (silica gel hexanes/EtOAc, 98:2) gave the title compound (0.50 g, 31%) as a clear oil: 1H NMR (300 MHz, DMSO-d6) δ 10.28 (s, 1H), 7.84 (dd, J=7.8, 1.5 Hz, 1H), 7.72 (dd, J=7.8, 1.5 Hz, 1H), 7.31 (t, J=8.1 Hz, 1H), 4.53-4.48 (m, 1H), 1.32 (d, J=6.0 Hz, 6H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
4.86 g
Type
catalyst
Reaction Step One
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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